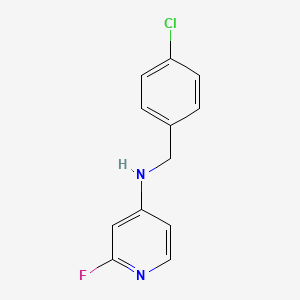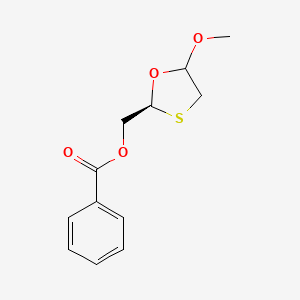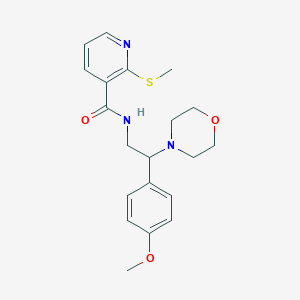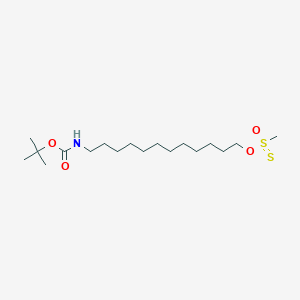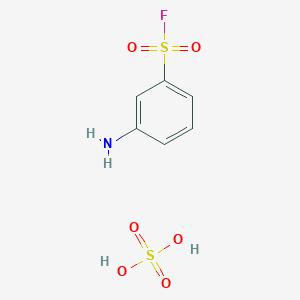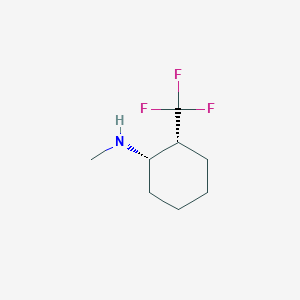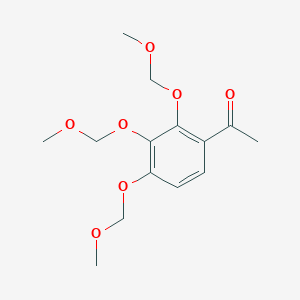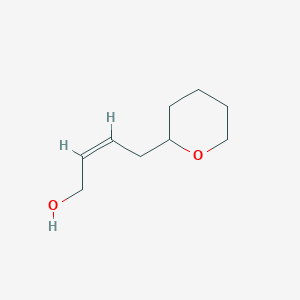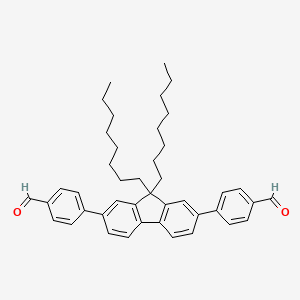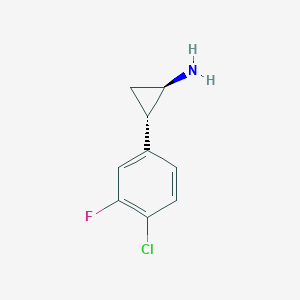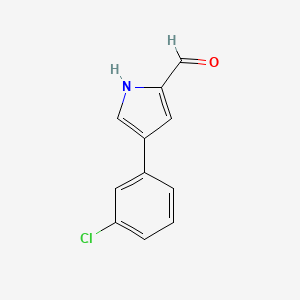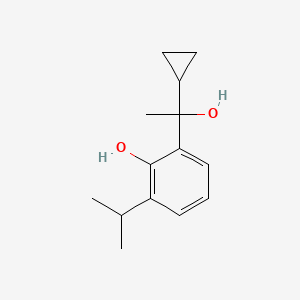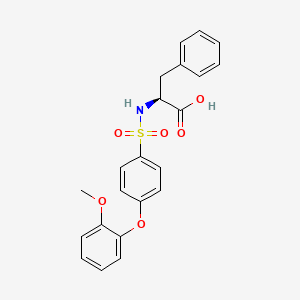
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine is a complex organic compound characterized by the presence of a sulfonyl group attached to a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with 4-bromophenylsulfonyl chloride to form the intermediate 4-(2-methoxyphenoxy)phenylsulfonyl chloride. This intermediate is then reacted with L-phenylalanine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group results in a sulfide.
Scientific Research Applications
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenylalanine moiety can mimic natural substrates, allowing the compound to bind to receptors and influence signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl sulfonylacetophenone: Another sulfonyl-containing compound with applications in organic synthesis.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: A compound with similar structural features and potential therapeutic applications.
Uniqueness
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine is unique due to its combination of a sulfonyl group and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H21NO6S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO6S/c1-28-20-9-5-6-10-21(20)29-17-11-13-18(14-12-17)30(26,27)23-19(22(24)25)15-16-7-3-2-4-8-16/h2-14,19,23H,15H2,1H3,(H,24,25)/t19-/m0/s1 |
InChI Key |
QLZUSWOYKLPEGM-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
